molecular formula C26H23NO2 B2782855 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351634-03-1

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Cat. No.: B2782855
CAS No.: 1351634-03-1
M. Wt: 381.475
InChI Key: SSFSDSLCYJOKFZ-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound designed for biochemical research. Its molecular structure incorporates both [1,1'-biphenyl]-4-yl and naphthalen-1-yl moieties, which are frameworks commonly investigated in medicinal chemistry for their potential biological activities . Potential Research Applications: • Anticancer Research: Analogous compounds featuring naphthalene and biphenyl groups have demonstrated antiproliferative activities against various human cancer cell lines in scientific studies, suggesting potential utility in oncology research . • Kinase Inhibition: Structurally related molecules are frequently explored as inhibitors for specific kinases, making them valuable tools for studying signal transduction pathways . • ROS Generation: Some chalcone derivatives bearing similar aromatic systems have been reported to induce reactive oxygen species (ROS) in cells, a mechanism of interest for investigating cancer cell death . Researchers are encouraged to conduct their own experiments to determine this compound's specific mechanism of action and binding affinity for relevant biological targets. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c28-25(24-12-6-10-22-9-4-5-11-23(22)24)18-27-26(29)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,25,28H,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSDSLCYJOKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the biphenyl and naphthalene intermediates with acetic anhydride and ammonia to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific pathways or diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and naphthalene groups could facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a)

  • Structure : Lacks the naphthalen-1-yl group but retains the biphenyl core and hydroxylated ethylamine chain.
  • Synthesis : Prepared via palladium-catalyzed hydrogenation of benzyl-protected precursors .

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

  • Structure : Features a fluorinated biphenyl and a propanamide backbone instead of acetamide.
  • Synthesis : Achieved via amide coupling between flurbiprofen (fluorinated biphenyl acid) and tryptamine derivatives .

N-[(2-Hydroxy-naphthalen-1-yl)(4-methylphenyl)-methyl]acetamide

  • Structure : Contains a 2-hydroxynaphthalene and a 4-methylphenyl group but lacks the biphenyl system.
  • Crystallography : Exhibits planar amide groups and N–H⋯O hydrogen bonding, forming dimers with R₂²(10) motifs .
  • Key Differences : Simplified aromatic system may reduce π-π stacking interactions compared to biphenyl-containing analogues.

Sulfonamide and Sulfonyl Derivatives

N-(1-([1,1'-Biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (4a)

  • Structure : Incorporates a sulfonamide group instead of the hydroxyl-naphthalene moiety.
  • Synthesis : Derived from sulfonylation of ethylamine intermediates, yielding 72–85% isolated yields .
  • Key Differences : Sulfonamide groups enhance acidity and metal-coordination capacity, which may alter biological activity .

N-[1,1'-Biphenyl]-4-yl-2-(phenylsulfonyl)acetamide

  • Structure : Replaces the hydroxyethyl-naphthalene group with a phenylsulfonyl moiety.
  • Properties : Higher molecular weight (351.42 g/mol) and increased polarity due to the sulfonyl group .

β-Carboline and Heterocyclic Analogues

(R)-N-(2-([1,1'-Biphenyl]-4-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5r)

  • Structure : Integrates a β-carboline (pyridoindole) system, enabling intercalation with DNA/RNA.
  • Characterization : Confirmed via ¹H NMR (400 MHz, DMSO-d₆) and HRMS .

Physicochemical and Structural Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Hydrogen Bonding Motifs
Target Compound ~413.5* Biphenyl, naphthalene, hydroxyl N/A Likely N–H⋯O dimers
N-(2-(5-Hydroxy-biphenyl-2-yl)ethyl)acetamide ~295.3 Biphenyl, hydroxyl 75–80 Not reported
N-(1-([1,1'-Biphenyl]-4-yl)-2-sulfonamidoethyl)acetamide ~459.2–473.2 Sulfonamide, biphenyl 72–85 Sulfonyl O⋯H–N interactions
N-[(2-Hydroxy-naphthalen-1-yl)(4-methylphenyl)-methyl]acetamide ~333.4 Naphthalene, methylphenyl N/A R₂²(10) dimers

*Estimated based on structural formula.

Critical Analysis of Structural Impact on Properties

Hydrophobicity : Naphthalene and biphenyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxyl/sulfonamide groups improve water solubility .

Hydrogen Bonding : Hydroxyl and amide groups facilitate dimerization (e.g., R₂²(10) motifs in crystals), influencing crystallinity and stability .

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H25NO2\text{C}_{23}\text{H}_{25}\text{N}\text{O}_{2}

This structure features a biphenyl moiety and a naphthalene derivative, which are significant for its biological interactions. The presence of hydroxyl and acetamide functional groups may contribute to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing naphthalene and biphenyl groups have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's potential as an antimicrobial agent is supported by its structural analogs that demonstrate significant Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A2S. aureus
Compound B4E. faecium
Compound C10C. albicans
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is hypothesized to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Case Study: Evaluation Against Cancer Cell Lines

In a recent study, the compound was tested against various cancer cell lines including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at specific concentrations.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Viability at 10 µM
Caco-2539.8
A549754.5

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells.
  • Cell Cycle Arrest : Evidence indicates that the compound can cause cell cycle arrest at specific phases, leading to apoptosis.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide?

The compound is synthesized via multi-step reactions, typically involving amide coupling between biphenyl acetic acid derivatives and amino alcohol intermediates. Key steps include:

  • Activation of the carboxylic acid using EDC/HOBt in anhydrous DMF under nitrogen.
  • Dropwise addition of the amine intermediate at 0-5°C to minimize side reactions.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity. Optimize reaction time (12-16 hours) and stoichiometry (1.2:1 acid-to-amine ratio) for maximal yield .

Q. Which spectroscopic techniques confirm structural identity and purity?

  • ¹H/¹³C NMR : Biphenyl protons appear as multiplets (δ 7.2-7.8 ppm), while the naphthyl CH₂ group resonates at δ 4.1-4.3 ppm.
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass within 3 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; purity ≥95% is confirmed by a single peak at 254 nm .

Q. How should researchers design initial bioactivity screens for kinase inhibition?

  • Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (EGFR, VEGFR2).
  • Test concentrations from 1 nM to 100 μM, including staurosporine as a positive control.
  • Calculate IC₅₀ values via nonlinear regression of triplicate dose-response curves .

Q. What strategies improve solubility for in vitro assays?

  • Prepare stock solutions in DMSO (≤0.1% final concentration) with serial dilution in assay buffer.
  • For aqueous insolubility, use 0.5% methylcellulose dispersions and validate stability via dynamic light scattering (particle size <200 nm) .

Q. Which computational tools predict target interactions?

  • Perform molecular docking (AutoDock Vina) with flexible ligand settings and hydration-aware scoring.
  • Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding mode stability .

Advanced Research Questions

Q. How can synthesis be scaled to gram quantities without compromising purity?

  • Implement Design of Experiments (DoE) to optimize mixing efficiency and heat transfer.
  • Use in-line FTIR for real-time monitoring of reaction progression.
  • Validate intermediates via GC (residual solvents <500 ppm) and ICP-MS (heavy metals <10 ppm) .

Q. What SAR strategies identify critical pharmacophoric elements?

  • Synthesize analogs with halogen-substituted biphenyls or modified hydroxylethyl linkers.
  • Correlate bioactivity (IC₅₀) with physicochemical properties (logD, polar surface area) using QSAR models (CoMFA/CoMSIA) .

Q. How are crystallographic discrepancies between predicted and observed conformations resolved?

  • Grow single crystals via vapor diffusion (acetonitrile/water) at 4°C.
  • Refine high-resolution (<1 Å) X-ray data with SHELXL and validate against DFT-optimized geometries.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯π contacts) .

Q. Which metabolomic approaches characterize hepatic metabolism?

  • Incubate with human liver microsomes (1 mg/mL protein) and NADPH for 60 minutes.
  • Detect phase I/II metabolites via UPLC-QTOF-MS/MS (MSE mode) and compare fragmentation patterns to synthetic standards .

Q. How do solvent choices impact polymorph formation?

  • Screen crystallization solvents (e.g., ethanol, acetonitrile) using XRPD .
  • Analyze crystal packing via Mercury 4.3 to identify solvent-dependent hydrogen-bonding networks .

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